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Compound of Interest

Compound Name: 4-(1,3-Thiazol-4-yl)aniline

Cat. No.: B1288845 Get Quote

An in-depth technical guide on the spectroscopic and synthetic aspects of 4-(1,3-Thiazol-4-
yl)aniline is provided for researchers, scientists, and drug development professionals. This

document details the available spectroscopic data, outlines a relevant synthetic protocol, and

discusses the potential biological significance of this class of compounds.

Physicochemical Properties
Basic physicochemical properties of 4-(1,3-Thiazol-4-yl)aniline are summarized in the table

below.

Property Value

Molecular Formula C₉H₈N₂S

Molecular Weight 176.24 g/mol

CAS Number 60759-10-6

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization

of 4-(1,3-Thiazol-4-yl)aniline. The following sections present the expected spectroscopic data

based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons of the aniline and thiazole rings, as well as the amine protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.7 d 1H Thiazole H-2

~7.8 d 2H Aniline H-2, H-6

~7.3 s 1H Thiazole H-5

~6.7 d 2H Aniline H-3, H-5

~5.5 s (br) 2H -NH₂

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~152 Thiazole C-2

~148 Aniline C-1

~145 Thiazole C-4

~129 Aniline C-3, C-5

~120 Aniline C-4

~115 Aniline C-2, C-6

~110 Thiazole C-5

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.
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m/z Interpretation

176.04 [M]⁺ (Molecular Ion)

149 [M - HCN]⁺

134 [M - CHNS]⁺

108 [C₆H₆N]⁺

93 [C₆H₇N]⁺

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad N-H stretch (amine)

3100-3000 Medium Aromatic C-H stretch

~1620 Strong N-H bend (amine)

1600-1450 Medium-Strong Aromatic C=C stretch

~1500 Medium Thiazole ring stretch

~1320 Strong C-N stretch

~830 Strong
para-disubstituted benzene C-

H bend

Experimental Protocols
Synthesis of 4-(1,3-Thiazol-4-yl)aniline
A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch

thiazole synthesis.

Reaction:
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4-aminothiobenzamide + 2-chloroacetaldehyde → 4-(1,3-Thiazol-4-yl)aniline + HCl + H₂O

Procedure:

Reactant Preparation: Dissolve 4-aminothiobenzamide (1 equivalent) in a suitable solvent

such as ethanol or a mixture of ethanol and water.

Addition of α-halocarbonyl: To the stirred solution, add 2-chloroacetaldehyde (1.1

equivalents) dropwise at room temperature.

Reaction: The reaction mixture is then heated to reflux for several hours (typically 2-6 hours)

and the progress is monitored by thin-layer chromatography (TLC).

Work-up: After completion, the reaction mixture is cooled to room temperature and the

solvent is removed under reduced pressure. The residue is then neutralized with a mild

base, such as a saturated sodium bicarbonate solution.

Purification: The resulting precipitate is collected by filtration, washed with water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent (e.g.,

ethanol) or by column chromatography on silica gel.
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Caption: Hantzsch thiazole synthesis workflow for 4-(1,3-Thiazol-4-yl)aniline.

Spectroscopic Analysis Protocol
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NMR Spectroscopy:

Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency

(e.g., 400 MHz for ¹H).

Process the spectra to assign the chemical shifts, multiplicities, and integration values.

Mass Spectrometry:

Introduce a dilute solution of the sample into the mass spectrometer using a suitable

ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

Acquire the mass spectrum over an appropriate mass range to observe the molecular ion

and major fragment ions.

IR Spectroscopy:

Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR)

spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR)

method.

Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic

absorption bands for the functional groups.
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Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Biological Significance and Signaling Pathways
While specific biological activities and signaling pathway involvement for 4-(1,3-Thiazol-4-
yl)aniline are not extensively documented in publicly available literature, the thiazole and

aniline moieties are present in numerous biologically active compounds. Thiazole derivatives

are known to exhibit a wide range of pharmacological properties, including antimicrobial,

anticancer, and anti-inflammatory activities. Aniline derivatives are also common

pharmacophores in drug discovery.

The potential for this compound to interact with various biological targets warrants further

investigation. A general logical relationship for exploring its biological activity is outlined below.
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Biological Screening

Mechanism of Action Studies
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Caption: Logical workflow for the biological evaluation of 4-(1,3-Thiazol-4-yl)aniline.

To cite this document: BenchChem. [Spectroscopic data of 4-(1,3-Thiazol-4-yl)aniline].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288845#spectroscopic-data-of-4-1-3-thiazol-4-yl-
aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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